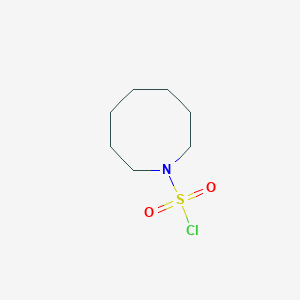
Azocane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocane-1-sulfonyl chloride is a chemical compound used in pharmaceutical testing . It is a type of sulfonyl chloride, which is an important class of compounds in organic synthesis .
Synthesis Analysis
Sulfonyl chlorides, including this compound, can be synthesized by chlorosulfonation . This process involves the reaction of the desired sulfonyl chloride with the desired amine under dry and basic conditions . The synthesis of sulfonyl chlorides is also possible via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl chloride group attached to an azocane ring .
Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are key intermediates in various chemical reactions. They can react with amines to form sulfonamides . They can also undergo reactions with Grignard reagents to form sulfinates .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Azocane-1-sulfonyl chloride derivatives, such as 1-sulfonyl-1,2,3-triazoles, play a crucial role in the synthesis of heterocyclic compounds. These derivatives are accessible through copper-catalyzed azide-alkyne cycloaddition and serve as stable precursors for generating reactive intermediates like Rh–azavinyl carbenes. These intermediates are instrumental in introducing nitrogen atoms into various heterocycles, which are significant in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Facile Glycoconjugation Method
Carbohydrate sulfonyl chlorides, including this compound derivatives, provide a new and efficient method for glycoconjugation. This approach has broad applications in synthesizing glycosylated compounds, such as cholesterol absorption inhibitors, demonstrating high inhibitory efficacy in in vitro assays. The electron-withdrawing nature of the sulfonyl linkage is advantageous for synthesizing otherwise unstable conjugates (Kvaernø et al., 2005).
Sensitivity Studies of Sulfonyl Azide Salts
This compound derivatives can be converted to sulfonyl azide salts, such as imidazole-1-sulfonyl azide. These salts have been studied for their sensitivity to heat, impact, friction, and electrostatic discharge. This research aids in identifying safer handling forms of these reagents, which are crucial for synthetic applications (Fischer et al., 2012).
Removal of Anionic Dyes from Aqueous Solutions
Research on this compound derivatives extends to environmental applications, such as the removal of anionic dyes from aqueous solutions. For instance, pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheres, which can be related to sulfonyl chloride functionalities, demonstrate the capability to efficiently adsorb anionic dyes, showcasing the potential of sulfonyl chloride derivatives in water treatment processes (Constantin et al., 2013).
Asymmetric Synthesis
This compound and its derivatives are also pivotal in asymmetric synthesis, acting as key intermediates or reagents in the synthesis of chiral compounds. For instance, chiral ureas and thioureas supported on polystyrene, derived from sulfonyl chlorides, have been used as catalysts in enantioselective aza-Henry reactions under solvent-free conditions. This highlights the importance of sulfonyl chloride derivatives in developing new asymmetric methodologies (Pedrosa et al., 2015).
Mechanism of Action
Target of Action
Azocane-1-sulfonyl chloride, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The mode of action of this compound involves its interaction with these targets. Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the synthesis of folic acid. By inhibiting the enzymes involved in this process, this compound disrupts the production of DNA in bacteria, thereby exerting its antibacterial effects .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are widely distributed throughout the body .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By disrupting the production of DNA in bacteria, this compound prevents the bacteria from multiplying, thereby controlling the spread of the infection .
Safety and Hazards
Future Directions
Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, are important intermediates in the synthesis of a wide range of compounds, including sulfonamides . They have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science . Future research may focus on developing new synthetic strategies and methods for modifying functional groups .
Biochemical Analysis
Biochemical Properties
Azocane-1-sulfonyl chloride, like other sulfonyl chlorides, is likely to participate in biochemical reactions as an electrophile . It may interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. The nature of these interactions is largely determined by the electrophilic character of the sulfonyl chloride group .
Cellular Effects
Chloride ions, a potential product of its reactions, play significant roles in cellular functions . They are involved in maintaining electroneutrality and contribute to various cellular processes such as regulation of cell volume and electrical excitability .
Molecular Mechanism
The molecular mechanism of this compound likely involves electrophilic aromatic substitution, a common reaction for sulfonyl chlorides . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the specific biochemical context.
Metabolic Pathways
Sulfonyl chlorides are known to participate in various metabolic reactions, often acting as electrophiles .
Transport and Distribution
Chloride ions, a potential product of its reactions, are known to be transported and distributed within cells and tissues via various transporters and channels .
Subcellular Localization
The localization of a compound within a cell can significantly impact its activity and function .
Properties
IUPAC Name |
azocane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOVHFTVTIMEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)
![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)

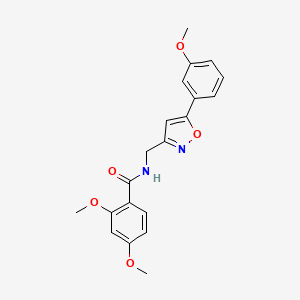
![Ethyl 4-[[2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2578765.png)

![N-(4-isopropylphenyl)-2-(1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-ylthio)acetamide](/img/structure/B2578767.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)
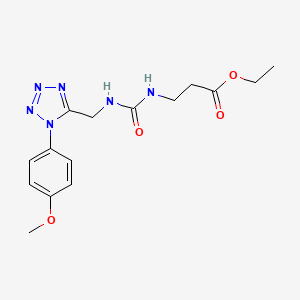

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)
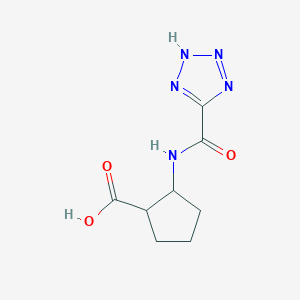
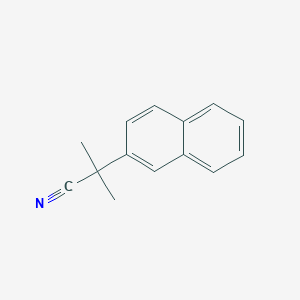
![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
